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Executive Summary
RapaLink-1 is a novel, third-generation, bivalent inhibitor of the mechanistic target of

rapamycin (mTOR). Engineered for enhanced potency and specificity, it overcomes resistance

mechanisms observed with previous generations of mTOR inhibitors. Structurally, RapaLink-1
is a singular chemical entity that combines the high-affinity FKBP12-binding domain of

rapamycin with the ATP-competitive kinase inhibitory action of sapanisertib (MLN0128),

connected by a flexible polyethylene glycol (PEG) linker.[1][2][3] This dual-targeting mechanism

allows for a durable and more complete inhibition of mTOR Complex 1 (mTORC1), making it a

promising agent in oncology, particularly for aggressive brain tumors like glioblastoma, and

other therapeutic areas.[4][5] This document provides a comprehensive overview of the

chemical structure, mechanism of action, and key experimental data related to RapaLink-1.

Chemical Structure and Properties
RapaLink-1 is a synthetic organic molecule designed as a bivalent ligand to simultaneously

engage two distinct binding sites on the mTOR protein.[2][6] It is synthesized by covalently

joining rapamycin and a desalkyl derivative of sapanisertib via a PEG linker, a process
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accomplished through copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry".

[1]

The rationale behind this design is to anchor the molecule to the high-affinity

FKBP12:rapamycin binding (FRB) domain of mTOR via the rapamycin moiety, thereby

increasing the effective local concentration of the sapanisertib moiety at the nearby ATP-

binding kinase domain. This bivalent interaction leads to superior potency and the ability to

inhibit mTOR mutants that are resistant to kinase inhibitors alone.[3][7]

Property Value Source

IUPAC Name

40-O-(2-((1-(32-(4-amino-3-(2-

aminobenzo[d]oxazol-5-yl)-1H-

pyrazolo[3,4-d]pyrimidin-1-

yl)-27-oxo-

3,6,9,12,15,18,21,24-octaoxa-

28-azadotriacontyl)-1H-1,2,3-

triazol-4-yl)methoxy)ethyl)-

rapamycin

[4]

Molecular Formula C₉₁H₁₃₈N₁₂O₂₄ [4][8]

Molecular Weight 1784.17 g/mol [8]

Compound Class Synthetic Organic [2]

Solubility

Soluble in DMSO.[9] For in

vivo formulation, can be

prepared in a vehicle of 10%

DMSO and 90% Corn Oil.

Synthesis Workflow
The synthesis of RapaLink-1 is a convergent process where the three main components—a

modified rapamycin, a modified sapanisertib (TORKi), and a PEG linker—are synthesized

separately and then joined. The final key step involves a copper-catalyzed click reaction.
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Fig. 1: Convergent synthesis workflow for RapaLink-1.

Mechanism of Action and Signaling Pathway
RapaLink-1 exerts its effect through potent and durable inhibition of mTOR, a serine/threonine

kinase that is a central regulator of cell growth, proliferation, and metabolism. mTOR functions

within two distinct multiprotein complexes, mTORC1 and mTORC2.

First-generation inhibitors (e.g., rapamycin) are allosteric inhibitors that bind to FKBP12, and

this complex then binds to the FRB domain of mTOR, primarily inhibiting a subset of

mTORC1 functions.
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Second-generation inhibitors (e.g., sapanisertib/MLN0128) are ATP-competitive mTOR

kinase inhibitors (TORKi) that block the catalytic activity of both mTORC1 and mTORC2.

However, they can have poor durability and can be overcome by resistance mutations in the

kinase domain.[4]

RapaLink-1, as a third-generation inhibitor, combines these two modes of action. The

rapamycin component binds FKBP12, tethering the molecule to mTORC1, which dramatically

increases the effective concentration of the sapanisertib component at the kinase domain. This

"bivalent" or "bi-steric" inhibition leads to a more profound and sustained blockade of mTORC1

signaling, including phosphorylation of its key downstream effectors, 4E-BP1 and S6 Kinase

(S6K).[5] At low nanomolar concentrations, RapaLink-1 is selective for mTORC1, while at

higher doses, it can also inhibit mTORC2.[10]
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Fig. 2: RapaLink-1 action on the mTOR signaling pathway.
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Quantitative Biological Data
RapaLink-1 has demonstrated superior potency compared to first and second-generation

mTOR inhibitors across various cancer cell lines. Its activity is often observed in the low

nanomolar range.

Table 1: In Vitro Efficacy of RapaLink-1 in Glioblastoma Cell Lines

Cell Line Assay
Paramete
r

Concentr
ation

Duration Effect
Referenc
e

U87MG,

LN229

Western

Blot

p-

4EBP1T37/

46 & p-

RPS6S235

/236

Starts at

1.56 nM
3 hours

Selective

inhibition of

mTORC1

targets

[3][5]

U87MG
Cell

Growth

Growth

Inhibition
0 - 200 nM 3 days

Potent

dose-

dependent

growth

inhibition

[3]

U87MG Cell Cycle
Cell Cycle

Arrest
0 - 12.5 nM 48 hours

Arrests

cells in

G0/G1

phase

[3]

GBM1,

NCH644

Cell

Growth
IC₅₀ nM range 4 days

Dose-

dependent

decrease

in cell

growth

[11]

Table 2: In Vitro Efficacy of RapaLink-1 in Other Cancer Cell Lines
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Cell Line
Cancer
Type

Assay
Concentr
ation

Duration Effect
Referenc
e

786-o,

A498

Renal Cell

Carcinoma

Cell

Proliferatio

n

100 nM
24 - 96

hours

Suppresse

d

proliferatio

n, induced

apoptosis

& G1 arrest

[3][12]

MCF-7
Breast

Cancer

Cell

Growth

~1-10 nM

range
-

Potently

inhibited

cell growth

[13]

LAPC9

(PDX)

Prostate

Cancer

Proliferatio

n (Ki67)
0.1 - 10 µM -

Significantl

y reduced

proliferatio

n ex vivo

[13]

Key Experimental Protocols
The following are detailed, standard methodologies for key assays used to characterize the

activity of RapaLink-1. These protocols are based on established procedures and can be

adapted for specific experimental needs.

Cell Viability and Proliferation (XTT Assay)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to

the cell number. Mitochondrial dehydrogenases in active cells reduce the XTT tetrazolium salt

to a soluble orange formazan product.

Materials:

Cells of interest (e.g., U87MG)

Complete culture medium

RapaLink-1 (stock solution in DMSO)
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96-well clear bottom, sterile tissue culture plates

XTT Reagent and Electron Coupling Solution (available in commercial kits)

Microplate reader (absorbance at ~450-500 nm)

Procedure:

Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired

concentration (e.g., 2,500-5,000 cells/100 µL). Seed 100 µL of the cell suspension into each

well of a 96-well plate. Include wells with medium only for background control. Incubate

overnight (37°C, 5% CO₂).[1]

Compound Treatment: Prepare serial dilutions of RapaLink-1 in complete culture medium

from the DMSO stock. The final DMSO concentration in all wells (including vehicle control)

should be consistent and low (<0.5%). Carefully remove the medium from the wells and add

100 µL of the medium containing the appropriate RapaLink-1 concentration or vehicle

control.

Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at

37°C, 5% CO₂.

XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by

mixing the XTT Reagent and the Electron Coupling Solution according to the manufacturer's

instructions (e.g., a 50:1 ratio).[9][14]

Assay: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C,

protected from light, until the orange color develops.

Measurement: Gently mix the plate and measure the absorbance at 450-500 nm using a

microplate reader. A reference wavelength of ~660 nm can be used to subtract background

noise.[14]

Analysis: Subtract the absorbance of the media-only blank from all other readings. Plot

absorbance against RapaLink-1 concentration and use a non-linear regression model to

calculate the IC₅₀ value.
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Western Blot for mTOR Pathway Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the

mTOR signaling pathway, providing direct evidence of target engagement and inhibition.

Materials:

Cell culture plates (6-well or 10 cm dishes)

RapaLink-1 and vehicle (DMSO)

Ice-cold Phosphate Buffered Saline (PBS)

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels (e.g., 4-15% gradient gels for resolving a range of protein sizes)

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-4EBP1, anti-4EBP1, anti-p-S6,

anti-S6, anti-Actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.

Treat cells with desired concentrations of RapaLink-1 or vehicle for the specified time (e.g.,

3-4 hours).[15]

Cell Lysis: After treatment, place plates on ice. Aspirate the medium and wash cells once

with ice-cold PBS. Add ~100 µL of ice-cold lysis buffer to each well, scrape the cells, and

transfer the lysate to a pre-chilled microfuge tube.[16]
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Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15

minutes at 4°C. Collect the supernatant and determine the protein concentration using a

BCA assay.[15]

Sample Preparation: Normalize protein samples to the same concentration (e.g., 20 µg) with

lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[15]

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate

separation is achieved. Due to the large size of mTOR (~289 kDa), lower percentage

acrylamide gels (e.g., 6-7.5%) and specific transfer conditions may be required for its

detection.[4]

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-

dry transfer system. For large proteins like mTOR, an overnight wet transfer at a low voltage

or a high-current transfer for a shorter duration is recommended.[4]

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody (diluted in blocking

buffer) overnight at 4°C with gentle shaking.[2][17]

Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

[15]

Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and

visualize the protein bands using a chemiluminescence imaging system.[17]

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated

protein signal to the total protein signal and/or a loading control (e.g., Actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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